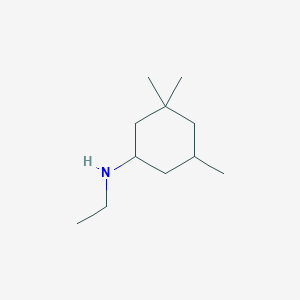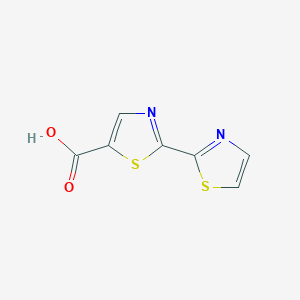
4-(3-Bromophenyl)-3,3-diethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-3,3-diethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3-bromophenyl group and two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 3-bromobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-3,3-diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phenyl-substituted pyrrolidine.
Substitution: Amino or thio-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-3,3-diethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of neuroactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-3,3-diethylpyrrolidine: Similar structure but with the bromine atom at the para position.
4-(3-Chlorophenyl)-3,3-diethylpyrrolidine: Chlorine atom instead of bromine.
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine: Methyl groups instead of ethyl groups.
Uniqueness
4-(3-Bromophenyl)-3,3-diethylpyrrolidine is unique due to the specific positioning of the bromine atom and the ethyl groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its ability to participate in halogen bonding, a feature that can be exploited in drug design and materials science.
Propiedades
Fórmula molecular |
C14H20BrN |
|---|---|
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-3,3-diethylpyrrolidine |
InChI |
InChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
Clave InChI |
QNRMGNJCZFECKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNCC1C2=CC(=CC=C2)Br)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
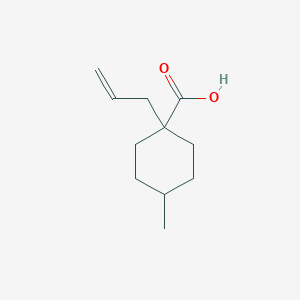
![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
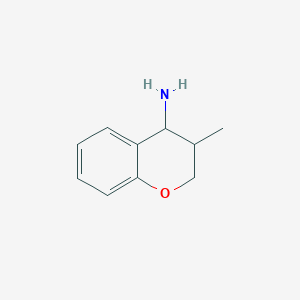
![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)
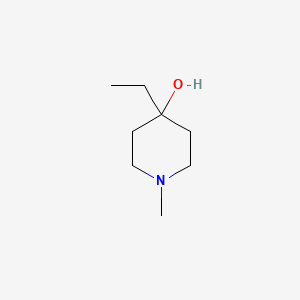
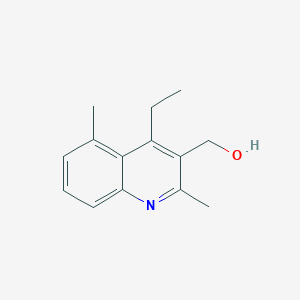
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13189849.png)
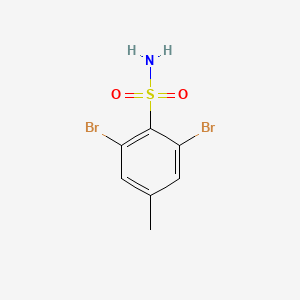
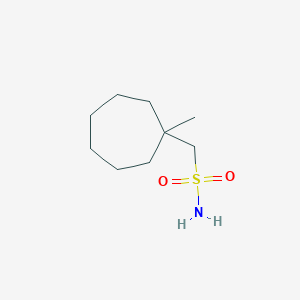
![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)
